

Bulevirtide's Impact on HBV/HDV Co-infection Models: A Technical Guide

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Compound of Interest		
Compound Name:	Bulevirtide	
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Chronic Hepatitis B (HBV) and Hepatitis D (HDV) co-infection represents the most severe form of viral hepatitis, often leading to accelerated liver disease, cirrhosis, and an increased risk of hepatocellular carcinoma.[1][2] HDV is a satellite virus that requires the HBV surface antigen (HBsAg) for its transmission and entry into hepatocytes.[2][3] **Bulevirtide** (formerly known as Myrcludex B) has emerged as a first-in-class entry inhibitor, offering a novel therapeutic strategy for patients with chronic HDV infection.[1][4] This technical guide provides an in-depth overview of **Bulevirtide**'s mechanism of action, its effects in various experimental models, and a summary of key clinical trial data.

Core Mechanism of Action: Inhibition of Viral Entry

Bulevirtide is a synthetic lipopeptide composed of 47 amino acids that mimics the pre-S1 domain of the large HBV envelope protein.[5][6] Its primary mechanism of action is the specific and high-affinity binding to the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the surface of hepatocytes.[2][4][7] NTCP is a bile acid transporter that both HBV and HDV usurp for entry into liver cells.[2][7][8]

By competitively blocking this receptor, **Bulevirtide** effectively prevents the attachment and subsequent entry of both HBV and HDV virions into hepatocytes, thereby halting the establishment of new infections and reducing the viral load.[2][3][9] Recent structural analyses have revealed that **Bulevirtide** interacts with NTCP through three functional domains: a myristoyl group that anchors to the cell membrane, a core sequence that acts as a "plug" in the bile salt transport tunnel of NTCP, and an amino acid chain that embraces the extracellular

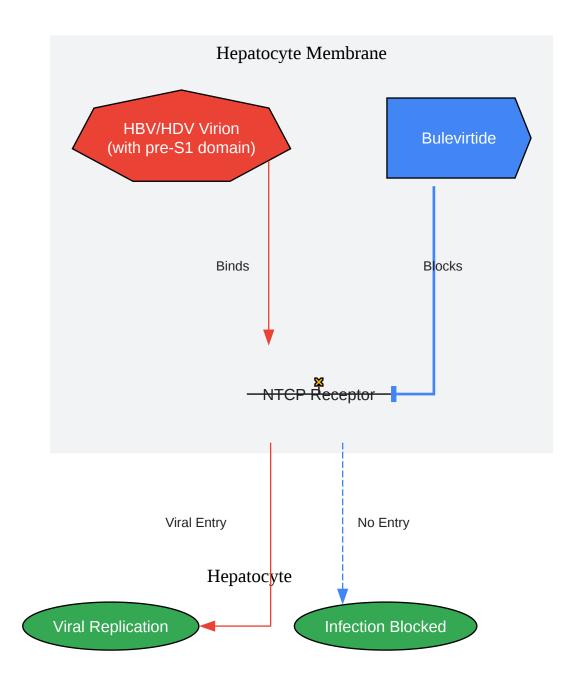




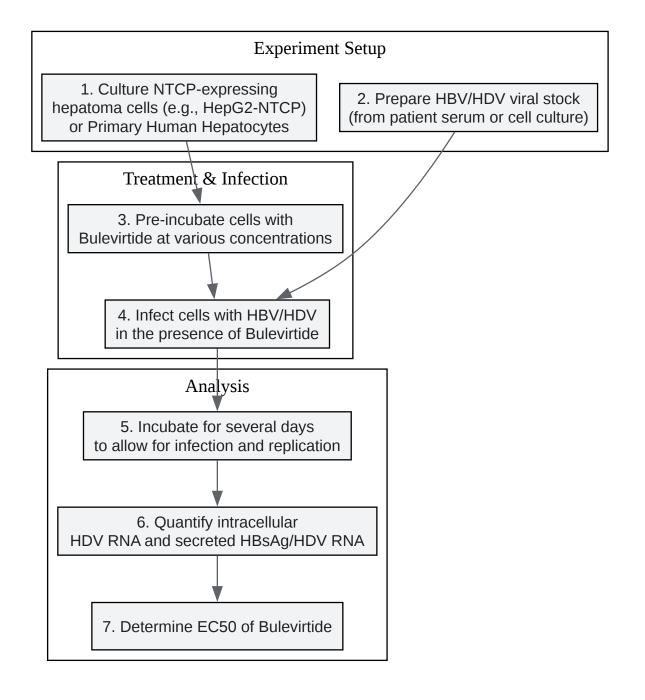


surface of the receptor.[7][8] This unique "plug and brace" mechanism not only blocks viral entry but also inhibits the physiological function of NTCP as a bile salt transporter, leading to asymptomatic increases in serum bile acids, a known on-target effect of the drug.[8][10][11]









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